molecular formula C10H10F3N B3050576 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine CAS No. 2711-57-1

2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine

Cat. No.: B3050576
CAS No.: 2711-57-1
M. Wt: 201.19
InChI Key: IJUBEDIWPVVNLP-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine is a cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing -CF₃ group enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUBEDIWPVVNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254245
Record name 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2711-57-1
Record name 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2711-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as 3-(Trifluoromethyl)styrene, followed by amination. One common method involves the use of a cyclopropanation reaction with diazomethane or a similar reagent in the presence of a catalyst like rhodium or copper. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Para (-Cl/-OCH₃): Para-substituted analogs (e.g., 2-(4-chlorophenyl)) show retained receptor affinity but altered lipophilicity, impacting CNS-MPO scores . Ortho (-F): Ortho substitution may sterically hinder binding, as seen in 2-(2-fluorophenyl) derivatives .
  • Electron-Withdrawing vs. Donating Groups: The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability compared to electron-donating groups like -OCH₃, which reduce LogP and CNS penetration .

Pharmacological Implications

  • Receptor Binding: Secondary amines (e.g., 2-(4-chlorophenyl)cyclopropan-1-amine) maintain higher D3R/MOR affinity than tertiary amines, as tertiary modifications increase LogP and reduce CNS-MPO scores .
  • Biological Activity in Non-CNS Contexts: Derivatives of this compound (e.g., carboxhydrazides) show low photosynthetic electron transport (PET) inhibition but moderate effects on chlorophyll content in algae, suggesting substituent-dependent bioactivity .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The -CF₃ group increases LogP (~2.1) compared to -Cl (~1.8) and -F (~1.5), favoring membrane permeability but risking off-target effects.
    • Methoxy (-OCH₃) reduces LogP (~1.2), limiting blood-brain barrier penetration .
  • Salt Forms :

    • Hydrochloride salts (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) improve aqueous solubility, critical for in vivo applications .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the molecular formula C10H10F3N, characterized by a cyclopropane ring and a trifluoromethyl-substituted phenyl group. The structural rigidity provided by the cyclopropane ring contributes to its binding affinity to various receptors and enzymes, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly enhances the compound's metabolic stability and lipophilicity, allowing effective binding to targets and modulation of their activity. This can lead to various biological effects depending on the specific target involved.

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibition properties. For instance, it has been investigated for its potential to inhibit certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory effects.

Receptor Binding

The compound has also been studied for its ability to bind to various receptors, which may contribute to its pharmacological profile. The presence of the trifluoromethyl group is known to enhance receptor affinity compared to non-fluorinated analogs .

Antiproliferative Activity

In a study assessing the antiproliferative activity of various compounds, this compound was shown to exhibit significant activity against several cancer cell lines. For example, it demonstrated an IC50 value in murine leukemia cells that indicates its potential as an anticancer agent .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. It has been shown to interact with pathways related to neurodegenerative diseases, suggesting possible therapeutic applications in conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundEnzyme inhibition, receptor bindingTrifluoromethyl group enhances lipophilicity
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-olModerate enzyme inhibitionHydroxyl group alters reactivity
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-thiolLimited biological activityThiol group introduces different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine

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